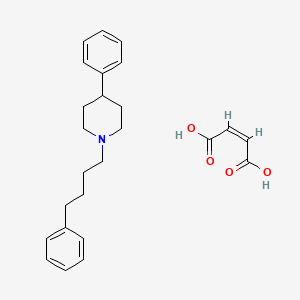

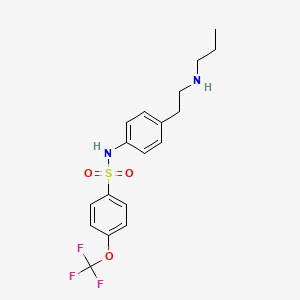

![molecular formula C35H39F3N8O3 B1139135 N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide CAS No. 1202055-32-0](/img/structure/B1139135.png)

N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NMS-P715 is an inhibitor of the spindle assembly checkpoint kinase Mps1/TTK (IC50 = 0.182 µM). It is selective for Mps1/TTK over a panel of 59 additional kinases (IC50s = >5 µM for all). NMS-P715 (1 µM) accelerates mitosis, reducing the length of mitosis by approximately 3-fold, in U2OS cells. It induces aneuploidy and apoptosis in A2780 ovarian cancer cells when used at a concentration of 1 µM, as well as inhibits proliferation in a panel of 127 cancer cell lines, including colon, breast, renal, and melanoma cells, with IC50 values ranging from 0.192 to 10 µM. NMS-P715 (90 mg/kg per day) reduces tumor growth in an A2780 mouse xenograft model.

NMS-P715 is the first selective, ATP-competitive and orally bioavailable MPS1 small-molecule inhibitor(IC50=8 nM); selectively reduces cancer cell proliferation, leaving normal cells almost unaffected. IC50 value: 8 nM (compound preincubation) Target: MPS1 inhibitorNMS-P715 was found to be highly specific for MPS1, with no other kinases inhibited below an IC50 value of 5 mmol/L and with only 3 kinases inhibited below 10 mmol/L (CK2, MELK, and NEK6), which were not significantly affected by compound preincubation. NMS-P715 promotes massive SAC override with a half-maximal effective concentration (EC50) of 65 nmol/L. NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models.

科学的研究の応用

Cancer Therapy

NMS-P715 has been identified as an inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC), a mitotic mechanism specifically required for proper chromosomal alignment and segregation . It has been found to be overexpressed in a wide range of human tumors and is necessary for tumoral cell proliferation . NMS-P715 selectively reduces cancer cell proliferation, leaving normal cells almost unaffected .

Mitosis Acceleration

NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines . This could represent a promising new approach to selectively target cancer cells .

Tumor Growth Inhibition

NMS-P715 has been shown to inhibit tumor growth in preclinical cancer models . This suggests its potential as a therapeutic agent in cancer treatment.

Resistance to Inhibitors

Studies have been conducted to understand inhibitor resistance in Mps1 kinase through novel biophysical assays and structures . This research could help in the development of more effective inhibitors.

Treatment of Medulloblastoma

NMS-P715 has been characterized to suppress the growth of medulloblastoma cells, a malignant brain tumor commonly occurring in children .

Anti-proliferative Activity

The anti-proliferative activity of NMS-P715 has been demonstrated in breast, renal, and colon cancer cell lines . This broad-spectrum activity suggests its potential use in the treatment of various types of cancers.

作用機序

Target of Action

NMS-P715, also known as N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide, is a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase . MPS1 kinase is a key regulator of the spindle assembly checkpoint (SAC), a mitotic mechanism specifically required for proper chromosomal alignment and segregation .

Mode of Action

NMS-P715 acts as an ATP-competitive inhibitor of MPS1 . It interacts with MPS1 kinase, thereby inhibiting its function. This results in the acceleration of mitosis and affects the localization of kinetochore components .

Biochemical Pathways

The primary biochemical pathway affected by NMS-P715 is the spindle assembly checkpoint (SAC) pathway . By inhibiting MPS1, NMS-P715 disrupts this checkpoint, leading to errors in chromosomal segregation .

Result of Action

The inhibition of MPS1 by NMS-P715 leads to the acceleration of mitosis, causing massive aneuploidy and cell death in a variety of tumoral cell lines . It has been shown to selectively reduce cancer cell proliferation, leaving normal cells almost unaffected . Moreover, NMS-P715 has been found to inhibit tumor growth in preclinical cancer models .

特性

IUPAC Name |

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAJUGFHDCBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

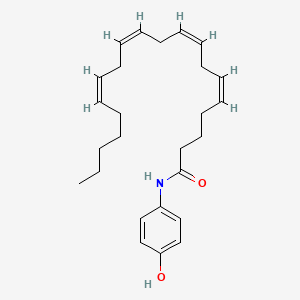

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

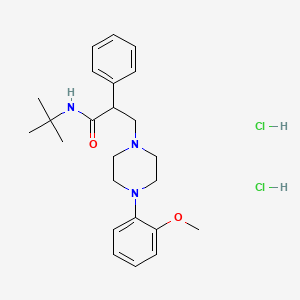

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

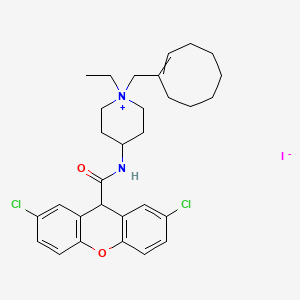

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)